2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the class of benzoxazines, which are heterocyclic organic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by two methyl groups at the 2 and 6 positions and a saturated 3,4-dihydro structure, indicating that it has undergone partial hydrogenation. Benzoxazines are of significant interest in medicinal chemistry due to their diverse biological activities and potential applications in pharmaceuticals.
The compound can be synthesized through various chemical pathways, often involving the reaction of phenolic compounds with aldehydes or ketones under specific conditions. The literature provides multiple synthetic routes and modifications that yield derivatives of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine with varying substituents that influence their biological activity and properties.
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is classified as a heterocyclic compound and more specifically as a benzoxazine. It falls under the broader category of organic compounds, which are characterized by the presence of carbon atoms bonded to hydrogen and other elements.
The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several steps:
For example, one synthetic pathway involves the reaction of substituted phenols with bromoacetophenones under Williamson ether synthesis conditions. The resulting nitro compounds are then reduced and cyclized in a one-pot reaction to yield the desired benzoxazine derivative . The yields for these reactions vary but can be optimized through adjustments in reaction conditions such as temperature and catalyst choice.
The reactivity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be explored through various chemical transformations:
In studies involving derivatives of this compound, modifications at different positions have been shown to significantly alter their pharmacological profiles. For instance, introducing different substituents on the benzene or oxazine rings influences their binding affinity for various biological targets .
The mechanism by which 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine exerts its biological effects often involves interactions with specific receptors or enzymes in biological systems. For instance:
Research indicates that modifications at specific positions on the benzoxazine ring enhance receptor binding affinity and efficacy . For example, compounds with additional methyl groups showed increased antagonistic activity compared to their non-substituted counterparts.
The physical properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine include:
Chemical properties include:
Relevant analyses such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provide insights into functional groups present within the molecule .
The applications of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine extend across various fields:
Benzoxazine derivatives emerged as biologically significant scaffolds in the 1950s when Urbański and colleagues first identified their antitumor potential. Early 1,3-benzoxazines demonstrated promising anticancer efficacy, laying the foundation for medicinal chemistry exploration [5]. The isolation of plant-derived 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) further validated the biological relevance of this heterocyclic system in nature [5]. By the late 20th century, diverse therapeutic applications were established, including cardiovascular agents like the antihypertensive 4-aryl substituted benzoxazines [6], and central nervous system drugs such as benzoxazine-based 5-HT₆ receptor antagonists for cognitive disorders [4]. The discovery of ofloxacin—a clinically utilized fluoroquinolone antibiotic containing a fused 1,4-benzoxazine core—highlighted the translational potential of this scaffold [9]. Contemporary research has expanded into anticancer applications, where 4-aryl substituted derivatives demonstrate moderate-to-potent activity against diverse cancer cell lines, including PC-3 prostate cancer (IC₅₀ 7.84–16.2 µM) and MDA-MB-231 breast cancer cells [3].
Table 1: Evolution of Benzoxazine Derivatives in Drug Discovery
Time Period | Therapeutic Area | Key Derivatives | Biological Activity |
---|---|---|---|
1950s | Oncology | Simple 1,3-benzoxazines | Antitumor efficacy |
1980s | Infectious Diseases | Ofloxacin | Antibacterial |
1990s | Cardiovascular | 4-Aryl benzoxazines | Antihypertensive |
2000s | CNS Disorders | Benzoxazine-based antagonists | 5-HT₆ receptor blockade |
2010s-Present | Oncology | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Antiproliferative (IC₅₀ 7.84–16.2 µM) |
The 2,6-dimethyl configuration confers distinctive steric and electronic properties that enhance pharmacological performance. Methyl groups at the 2-position create a tertiary amine center that influences ring conformation and stability, while the 6-methyl substituent on the aromatic ring modulates electron density and influences π-π stacking interactions with biological targets [1] [5]. This strategic placement enhances metabolic stability compared to unsubstituted analogs by shielding labile sites from oxidative enzymes [1]. The dimethyl configuration also induces subtle conformational constraints that optimize binding to hydrophobic protein pockets, as evidenced in ferrocenyl-1,3-benzoxazine derivatives where methyl groups improved antitrypanosomal activity [5]. Crucially, the 2,6-pattern prevents undesirable polymerization observed in thermosetting benzoxazine resins, preserving molecular integrity under physiological conditions [1]. Thermal analysis reveals these derivatives maintain stability up to 250–400°C (5% weight loss temperature), confirming their robustness [1].
Steric Effects Diagram: CH₃ │ │ Steric Shielding H₃C─N─────O Aromatic Core │ │ │ │ ┌┴┐ ┌┴┐ CH₂ CH₂ │ │ │ │ \/ \/ 6-CH₃ creates electron 2-CH₃ prevents ring distortion density modulation
Table 2: Physicochemical Impact of 2,6-Dimethyl Substitution
Property | Unsubstituted Benzoxazine | 2,6-Dimethyl Derivative | Pharmacological Consequence |
---|---|---|---|
Metabolic Stability | Moderate | High | Extended plasma half-life |
Conformational Flexibility | High | Constrained | Improved target selectivity |
Thermal Decomposition | 200–250°C | 250–400°C | Enhanced chemical stability |
LogP | ~2.0 | ~2.8 | Optimized membrane permeability |
The 2,6-dimethyl-1,4-benzoxazine scaffold enables rational design of multitarget ligands due to its inherent structural plasticity and diverse pharmacophore compatibility. This capability is exemplified by fluorinated benzoxazines that simultaneously inhibit thrombin (IC₅₀ 0.11 µM) and antagonize GPIIb/IIIa receptors (IC₅₀ 0.09 µM), creating balanced dual antithrombotics [6]. The scaffold's nitrogen atom facilitates incorporation of arylurea/thiourea extensions (e.g., 4-phenylureido derivatives) that modulate potassium ATP channels, demonstrating applications in diabetes and cardiovascular diseases [8]. Ferrocenyl hybrids leverage the dimethylbenzoxazine core to combine antiparasitic and anticancer functionalities, where the organometallic unit generates reactive oxygen species (ROS) while the benzoxazine moiety directs target engagement [5]. Structure-activity relationship (SAR) studies confirm that the 2,6-dimethyl configuration enhances simultaneous target engagement—modifications at the 4-position with amino groups (e.g., compound 14f) boost anticancer activity across multiple cell lines while maintaining ancillary target affinity [3].
Table 3: Multitarget Applications of 2,6-Dimethylbenzoxazine Derivatives
Therapeutic Area | Target Combinations | Derivative Structure | Activity Profile |
---|---|---|---|
Thrombosis | Thrombin + GPIIb/IIIa receptor | Fluorinated benzoxazines | Dual IC₅₀: 0.11 µM / 0.09 µM |
Metabolic Disorders | Pancreatic KATP + Vascular KATP channels | 4-Arylthioureido benzoxazines | Myorelaxant EC₅₀: 1.9 µM |
Oncology/Infectious | DNA/Tubulin + Plasmodial targets | Ferrocenyl-1,3-benzoxazines | Antiparasitic IC₅₀: 2.3 µM |
Oncology | Apoptosis pathways + Kinase inhibition | 4-Amino substituted analogs | Antiproliferative IC₅₀: 7.84 µM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9